hCA XII-IN-2c hCA XII-IN-2c hCA XII-IN-2c is an inhibitor of human carbonic anhydrase XII (hCA-XII), which demonstrates significant antiproliferative activity against hypoxic tumor cell lines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1561293
InChI: InChI=1S/C16H17N3O2/c1-10(2)19-9-12(11-6-4-5-7-15(11)19)13-8-14(18-17-13)16(20)21-3/h4-10H,1-3H3,(H,17,18)
SMILES: O=C(C1=CC(C2=CN(C(C)C)C3=C2C=CC=C3)=NN1)OC
Molecular Formula: C16H17N3O2
Molecular Weight: 283.33

hCA XII-IN-2c

CAS No.:

Cat. No.: VC1561293

Molecular Formula: C16H17N3O2

Molecular Weight: 283.33

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

hCA XII-IN-2c -

Specification

Molecular Formula C16H17N3O2
Molecular Weight 283.33
IUPAC Name Methyl 3-(1-isopropyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C16H17N3O2/c1-10(2)19-9-12(11-6-4-5-7-15(11)19)13-8-14(18-17-13)16(20)21-3/h4-10H,1-3H3,(H,17,18)
Standard InChI Key TUZFGQFWBUTVGZ-UHFFFAOYSA-N
SMILES O=C(C1=CC(C2=CN(C(C)C)C3=C2C=CC=C3)=NN1)OC
Appearance Solid powder

Introduction

Chemical Structure and Development of Compound 2c

Compound 2c belongs to a series of substituted heteroaryl-pyrazole carboxylic acid derivatives developed as selective inhibitors of specific carbonic anhydrase isoforms . This compound features an indole ring system with lipophilic substituents at the nitrogen indole and a carboxylic functionality, which together create an optimal combination for effective hCA XII inhibition .

The synthesis of compound 2c was reported as part of a broader effort to develop non-sulfonamide inhibitors of carbonic anhydrases with improved selectivity and reduced toxicity. This approach represents a paradigm shift from traditional CA inhibitors, offering an alternative chemotype for CA inhibition .

Structural Characteristics and Binding Properties

X-ray crystallography and computational modeling studies have provided valuable insights into the inhibition mechanism of this chemotype. Unlike classical CA inhibitors that directly interact with the zinc ion at the active site, compound 2c produces an indirect interference with the zinc ion . This distinctive mechanism of action differentiates it from other related non-classical inhibitors.

The binding mode of this compound family was elucidated through structural studies of a representative compound (1d) with hCA II, determined to 1.2 Å resolution. When docked in the hCA XII catalytic site, compound 2c appears to be located inside a binding pocket formed by 13 residues, establishing three strong hydrogen bonds with His96 and Thr200 . This particular arrangement enables the formation of hydrogen bonds with the imidazole ring of His96, contributing to its inhibitory potency.

Inhibitory Potency and Selectivity Profile

Compound 2c demonstrates remarkable inhibitory potency against hCA XII with a Ki value of 0.21 μM, establishing it as one of the most effective non-sulfonamide-based inhibitors of this isoform . The inhibition constants of various compounds against different hCA isoforms highlight the promising selectivity profile of this chemotype.

Comparative Inhibition Data

Table 1: Inhibition Constants (Ki) of Selected Compounds Against Different hCA Isoforms

CompoundhCA XII (μM)hCA II (μM)Selectivity Index (hCA XII/hCA II)
2c0.21Not providedNot calculated
2aNot providedNot provided12.2
2dNot providedNot provided1.3

This table demonstrates the notable selectivity of compound 2c toward hCA XII, suggesting its potential as a targeted inhibitor with reduced off-target effects .

Anti-Proliferative Activity in Cancer Cells

Beyond its enzyme inhibitory properties, compound 2c demonstrates significant antiproliferative activity against hypoxic tumor cell lines. This effect is particularly relevant considering that hCA IX and XII are key components of the complex response of cancer cells to the evolving low oxygen environment .

Effect on Cell Viability Under Hypoxic Conditions

Compound 2c was investigated for its antiproliferative potency on neuroblastoma SH-SY5Y cells in normal and in simulated hypoxic conditions using cobalt(II) chloride. As expected, the addition of cobalt(II) chloride, a known chemical inducer of hypoxia-inducible factors, significantly increased the susceptibility of the cells to the 2c treatment, showing a 40% reduction of cell viability at an inhibitor concentration of 30 μM (p < 0.05 vs untreated cells) .

This enhanced activity under hypoxic conditions supports the potential therapeutic application of compound 2c in targeting hypoxic tumors, where hCA XII is overexpressed and contributes to cancer cell survival and proliferation.

Comparison with Other hCA XII Inhibitors

The landscape of hCA XII inhibitors encompasses various chemical classes with diverse inhibitory mechanisms and potencies. Comparing compound 2c with other reported inhibitors provides valuable context for its potential therapeutic application.

Diverse Inhibitor Classes

Several studies have focused on identifying novel non-classical inhibitors of hCA XII using comprehensive computational approaches . These efforts have led to the discovery of compounds with alternative chemical scaffolds, including coumarin derivatives that show promise as potential non-classical hCA XII inhibitors .

Additionally, sulfonamide-based inhibitors have been extensively studied, with inhibition constants ranging from 14 to 316 nM against hCA XII . Compound 11 from one such series was reported as the most potent hCA XII inhibitor with a Ki of 14 nM .

More recently, dual-target inhibitors have emerged as promising therapeutic candidates. For instance, hCA/VEGFR-2-IN-1 (compound 13a) is a potent dual inhibitor targeting both Carbonic Anhydrase IX/XII and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), exhibiting a Ki value of 4.7 nM for hCA XII .

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